1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylhydrazine and 1,1,1-trifluoro-3-butanone.
Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the pyrazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the temperature maintained between 50-100°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interfere with DNA replication in cancer cells, inhibiting their growth and proliferation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole and 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole share structural similarities.
Uniqueness: The presence of both the methoxyphenyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-8-7-11(12(13,14)15)16-17(8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRGFTZOIPZARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592588 | |
Record name | 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218632-10-1 | |
Record name | 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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